Cyclopent-3-EN-1-ylmethyl methanesulfonate
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Overview
Description
Cyclopent-3-EN-1-ylmethyl methanesulfonate is an organic compound with the molecular formula C7H12O3S It is a derivative of cyclopentene, where the methanesulfonate group is attached to the methyl group at the 1-position of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent-3-EN-1-ylmethyl methanesulfonate typically involves the reaction of cyclopent-3-en-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Cyclopent-3-en-1-ylmethanol+Methanesulfonyl chloride→Cyclopent-3-EN-1-ylmethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-3-EN-1-ylmethyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopentadiene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as cyclopent-3-en-1-ylmethyl amine, cyclopent-3-en-1-ylmethyl thiol, and cyclopent-3-en-1-ylmethyl ether can be formed.
Elimination Products: Cyclopentadiene and its derivatives are common products.
Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound can be obtained.
Scientific Research Applications
Cyclopent-3-EN-1-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopent-3-EN-1-ylmethyl methanesulfonate involves the formation of reactive intermediates that can interact with nucleophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclopent-3-EN-1-ylmethyl methanesulfonate can be compared with other similar compounds such as:
Cyclopent-3-en-1-ylmethyl chloride: Similar reactivity but different leaving group.
Cyclopent-3-en-1-ylmethyl bromide: Similar reactivity but different leaving group.
Cyclopent-3-en-1-ylmethyl tosylate: Similar reactivity but different leaving group.
The uniqueness of this compound lies in its specific reactivity and the nature of the methanesulfonate group, which can influence the outcome of various chemical reactions.
Properties
IUPAC Name |
cyclopent-3-en-1-ylmethyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(8,9)10-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNSFQSWBIGBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC=CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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